1-Methyl-1H-pyrazolo[4,3-B]pyridine
Description
Properties
IUPAC Name |
1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-7-3-2-4-8-6(7)5-9-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMPAMZRGVCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719352 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-78-0 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Annulation Approaches to the Pyrazolo[4,3-b]pyridine Core
The assembly of the fused pyrazolo[4,3-b]pyridine ring system can be achieved through distinct synthetic routes, each with its own advantages and substrate scope.
Formation of the Pyridine (B92270) Ring onto an Existing Pyrazole (B372694) Ring
One of the primary methods for constructing the pyrazolo[4,3-b]pyridine scaffold involves the annulation of a pyridine ring onto a pre-existing, suitably functionalized pyrazole. mdpi.comnih.gov This approach often utilizes 4-aminopyrazole derivatives as key starting materials. mdpi.comnih.gov Common strategies include the cyclocondensation of 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms, and the cyclization of 5-functionalized 4-aminopyrazoles. nih.gov Another variation involves the cyclization of 4-amino-5-(indol-3-yl)pyrazoles with aldehydes or sodium nitromalonodialdehyde. nih.gov
For the related pyrazolo[3,4-b]pyridine system, a widely used method involves the reaction of 3-aminopyrazole, which acts as a 1,3-dinucleophile, with various 1,3-bielectrophiles to construct the pyridine ring. nih.gov For instance, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, can lead to the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.com While this specific example pertains to the [3,4-b] isomer, the underlying principle of using an aminopyrazole as a nucleophilic component to build the pyridine ring is a key strategy in this class of heterocycles.
Formation of the Pyrazole Ring onto a Functionalized Pyridine Core
An alternative and less common approach to the pyrazolo[4,3-b]pyridine core is the formation of the pyrazole ring onto a pre-existing, functionalized pyridine. nih.govresearchgate.net This strategy is particularly useful when starting with readily available pyridine derivatives.
Utilization of 2-Chloro-3-nitropyridines in SNAr and Japp–Klingemann Sequences
A notable and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves the use of 2-chloro-3-nitropyridines. mdpi.comresearchgate.netnih.gov This approach employs a sequence of reactions, beginning with a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. researchgate.netnih.gov
The general retrosynthetic scheme starts with the target pyrazolo[4,3-b]pyridine and disconnects it to reveal a hydrazone intermediate, which can be formed via the Japp–Klingemann reaction. mdpi.com The precursor for this step is a pyridinyl keto ester, which is synthesized from a 2-chloro-3-nitropyridine (B167233) through a conventional SNAr process. mdpi.com
The synthesis commences with the reaction of 2-chloro-3-nitropyridines with a β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH) to yield pyridinyl keto esters. mdpi.com These intermediates exist as a mixture of ketone and enol tautomers, with the enol form being predominant. mdpi.com The subsequent Japp–Klingemann reaction with an aryldiazonium tosylate, followed by deacylation and pyrazole ring annulation, leads to the formation of the desired pyrazolo[4,3-b]pyridine. researchgate.netnih.gov An unusual C-N migration of the acetyl group has been observed during this process. researchgate.netnih.gov
Directed Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Analogues
The synthesis of specific analogues, such as this compound, requires regioselective control of substitution, particularly the N-methylation of the pyrazole ring.
Specific N-Methylation Strategies for the Pyrazolo Ring
The N-methylation of the pyrazole ring in the pyrazolo[4,3-b]pyridine system is a crucial step in the synthesis of this compound. The pyrazole ring contains two nitrogen atoms, and their regioselective alkylation can be challenging. In an unsubstituted pyrazole, the N1 and N2 positions are distinct; N1 is considered "pyrrolic" and N2 is "pyridinic". chemicalbook.com
In the context of synthesizing this compound derivatives, a common strategy involves introducing the methyl group at an early stage of the synthesis. For example, in the synthesis of related thieno[2,3-b]pyridine (B153569) analogues, methylhydrazine is used as a reactant with a 2-cyano-3-chlorothieno[2,3-b]pyridine to directly form the 1-methyl-1H-pyrazolo moiety. prepchem.com A similar approach can be envisioned for the pyridine series.
Alternatively, post-synthetic N-methylation of a pre-formed pyrazolo[4,3-b]pyridine ring system can be employed. However, this may lead to a mixture of N1 and N2 methylated isomers. The regioselectivity of such a reaction would depend on the electronic and steric environment of the nitrogen atoms within the fused ring system.
A study on the synthesis of this compound derivatives as PD-1/PD-L1 inhibitors utilized a ring fusion strategy, though the specific details of the N-methylation step were not elaborated in the abstract. nih.gov However, it highlights the importance of this specific substitution pattern for achieving biological activity.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[4,3-b]pyridine scaffold, enabling the introduction of a variety of substituents at different positions of the heterocyclic core. These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
One common strategy involves the use of a pre-functionalized pyrazolo[3,4-b]pyridine core, which is then subjected to palladium-catalyzed reactions. For instance, a key intermediate can be prepared and subsequently used in Suzuki or C-N coupling reactions. nih.gov In a specific example, a pyrazolo[3,4-b]pyridine core protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group was synthesized. This intermediate then underwent a palladium-catalyzed C-N coupling reaction to introduce various amine moieties. Following this, a Suzuki reaction was employed to couple the scaffold with a boronate ester, and subsequent deprotection of the SEM group yielded the final desired products. nih.gov
The Suzuki-Miyaura cross-coupling reaction is another frequently utilized method. This reaction has been used for the C-3 functionalization of pyrazolo[3,4-c]pyridine scaffolds. The process can involve a tandem borylation and subsequent Suzuki-Miyaura coupling to introduce aryl or other groups at this position. rsc.orgrsc.org Similarly, the Buchwald-Hartwig amination, also a palladium-catalyzed process, has been successfully applied for the C-5 functionalization of these scaffolds. rsc.orgrsc.org
These palladium-catalyzed methods offer a high degree of control and flexibility in the synthesis of diverse derivatives of pyrazolopyridines, making them indispensable in the development of new therapeutic agents. nih.govrsc.orgrsc.org
Ring Fusion Strategies in Compound Design
The construction of the fused pyrazolo[4,3-b]pyridine ring system is a key aspect of its synthesis. Several strategies exist for achieving this, primarily involving the annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa. nih.gov
One of the main approaches involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms, to form the pyridine ring. nih.gov Another common method is the cyclization of 5-functionalized 4-aminopyrazoles. nih.gov For example, a series of this compound derivatives were designed as PD-1/PD-L1 interaction inhibitors using a ring fusion strategy. nih.gov
A more recent and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. This method proceeds through a sequence of SNAr (nucleophilic aromatic substitution) and modified Japp–Klingemann reactions. This approach is advantageous due to the use of stable arenediazonium tosylates and the operational simplicity of a one-pot reaction that combines azo-coupling, deacylation, and pyrazole ring annulation. nih.govresearchgate.net
The choice of ring fusion strategy often depends on the desired substitution pattern of the final molecule. For instance, reacting 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of the pyridine ring through a Michael addition followed by cyclization. mdpi.com Similarly, the Gould-Jacobs reaction, using reagents like diethyl 2-(ethoxymethylene)malonate, can be employed to construct the pyridine ring onto a 3-aminopyrazole, often resulting in a 4-chloro-substituted product. mdpi.com
| Starting Material | Key Reaction | Description | Reference |
|---|---|---|---|
| 4-Aminopyrazole-5-carbaldehydes | Cyclocondensation | Formation of the pyridine ring by condensation, often requiring N-protection. | nih.gov |
| 5-Functionalized 4-aminopyrazoles | Cyclization | Intramolecular cyclization to form the fused pyridine ring. | nih.gov |
| 2-Chloro-3-nitropyridines | SNAr and Japp–Klingemann reaction | A one-pot sequence involving nucleophilic aromatic substitution and subsequent cyclization. | nih.govresearchgate.net |
| 5-Aminopyrazoles and α,β-unsaturated ketones | Michael Addition and Cyclization | Formation of the pyridine ring through conjugate addition and subsequent intramolecular condensation. | mdpi.com |
| 3-Aminopyrazoles and diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | Construction of the pyridine ring leading to 4-substituted derivatives. | mdpi.com |
Combinatorial Approaches and Library Synthesis for Pyrazolo[4,3-b]pyridine Scaffolds
Combinatorial chemistry has become a vital tool for the rapid generation of large libraries of compounds for high-throughput screening. For pyrazolo[4,3-b]pyridine scaffolds, combinatorial approaches enable the systematic modification of substituents at various positions to explore the chemical space and identify potent drug candidates.
A notable example of a combinatorial approach is the three-component reaction of an aldehyde, 1H-indazol-6-amine (an isomer of aminopyrazole), and a 1,3-dicarbonyl compound. This catalyst-free reaction in ethanol (B145695) can produce a variety of fused pyrazoloquinoline and pyrazoloacridine (B1679931) derivatives with high yields and regioselectivity. nih.gov The dicarbonyl compounds used can include 5,5-dimethylcyclohexane-1,3-dione, cyclopentane-1,3-dione, 2H-indene-1,3-dione, and 2-hydroxynaphthalene-1,4-dione, leading to a diverse set of final products. nih.gov
The development of such multi-component reactions is highly valuable for library synthesis as it allows for the introduction of multiple points of diversity in a single synthetic step. This efficiency is crucial for generating the large numbers of compounds needed for modern drug discovery programs.
Green Chemistry Principles in Pyrazolopyridine Synthesis
The application of green chemistry principles to the synthesis of pyrazolopyridines and other heterocyclic compounds aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. jetir.orgthieme-connect.com
One of the key aspects of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. thieme-connect.com Researchers have developed water-based synthetic methods for various pyrazole derivatives. thieme-connect.com Other green approaches include the use of microwave irradiation and solvent-free reaction conditions. bme.humdpi.comnih.gov For instance, a novel approach for the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.comnih.gov This method can also be performed as a "one-pot" synthesis, further enhancing its green credentials. mdpi.comnih.gov
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the chemical structure of 1-Methyl-1H-pyrazolo[4,3-b]pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map the connectivity of atoms and infer the electronic environment of each part of the molecule.
While specific NMR data for the unsubstituted this compound is not widely published, detailed spectral information is available for closely related derivatives. For instance, the ¹H NMR spectrum of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in methanol-d₄ shows characteristic signals for the aromatic protons and the N-methyl group. googleapis.com The protons on the pyridine (B92270) ring appear at δ 8.41 (d, J = 1.6 Hz) and δ 7.95 (s), the pyrazole (B372694) proton at δ 8.20 (s), and the N-methyl protons as a singlet at δ 4.08 ppm. googleapis.com
These values allow for the extrapolation of expected chemical shifts for the parent compound. The protons on the pyridine ring (H5 and H7) and the pyrazole ring (H3) would resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl group attached to the nitrogen atom (N1) would appear as a sharp singlet in the upfield region, likely around δ 4.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In substituted pyrazolo[4,3-b]pyridines, the carbon atoms of the heterocyclic rings typically resonate between δ 110 and 150 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, are instrumental in unambiguously assigning each proton and carbon signal by correlating their through-bond connectivities. The phosphorus nucleus (³¹P) is not present in this compound, so ³¹P NMR is not applicable.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Source |
|---|---|---|---|
| 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | Methanol-d₄ | 8.41 (d, J=1.6, 1H), 8.20 (s, 1H), 7.95 (s, 1H), 4.08 (s, 3H) | googleapis.com |
For pyrazolopyridine systems that are unsubstituted on the pyrazole nitrogen, two tautomeric forms can exist: the 1H- and 2H-isomers. nih.govresearchgate.net The position of the annular proton has significant implications for the molecule's chemical and biological properties. In the case of this compound, the presence of the methyl group at the N1 position "fixes" the structure into the 1H form, preventing tautomerization.
However, understanding the tautomeric preference in the parent ring system is crucial. Theoretical calculations and experimental studies on related pyrazolo[3,4-b]pyridines have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov NMR spectroscopy is a powerful tool to distinguish between these isomers. For example, the synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridine followed by methylation can yield both the 1-methyl and 2-methyl regioisomers. nih.gov These isomers can be differentiated by ¹H and ¹³C NMR, as the chemical shifts of the ring protons and carbons are sensitive to the position of the N-substituent. nih.gov Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof by showing spatial proximity between the N-methyl protons and specific protons on the pyridine ring, confirming the substitution pattern. nih.gov
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃), the exact monoisotopic mass is 133.0640 g/mol . High-resolution mass spectrometry (HRMS) can confirm this value with high precision, typically to within a few parts per million, which serves as strong evidence for the molecular formula.
While specific fragmentation data for this compound is not detailed in the available literature, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 133. Subsequent fragmentation would likely involve the loss of stable neutral molecules like HCN or N₂, characteristic of nitrogen-containing heterocyclic compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100–3000 | C-H stretch | Aromatic |
| 2975–2850 | C-H stretch | CH₃ group |
| 1600–1450 | C=C and C=N stretch | Aromatic rings |
| 1450–1375 | C-H bend | CH₃ group |
X-ray Diffraction Analysis for Solid-State Structural Insights
X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.
No crystal structure for the parent this compound has been reported in the surveyed literature. However, X-ray crystallography is frequently employed to determine the absolute stereochemistry and binding modes of more complex derivatives in biological targets. researchgate.netgoogleapis.com
An X-ray analysis of this compound would be expected to confirm the planarity of the fused bicyclic ring system. It would also provide precise measurements of the bond lengths within the pyrazole and pyridine rings, offering insight into the degree of electron delocalization. Furthermore, analysis of the crystal packing would reveal intermolecular forces, such as π–π stacking, which govern the solid-state architecture.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure of this compound. Consequently, a detailed analysis of its intermolecular interactions and crystal packing, including specific data on bond lengths, bond angles, and intermolecular distances, is not available at this time.
While crystallographic data for the specific compound is not published, the general structural features of the pyrazolopyridine scaffold allow for theoretical postulation of the types of intermolecular interactions that could be expected to govern its crystal packing. The planar, fused heterocyclic ring system, composed of a pyrazole and a pyridine ring, provides a basis for potential non-covalent interactions.
The pyrazole ring moiety, with its nitrogen atoms, has the potential to act as a hydrogen bond donor. nih.gov Simultaneously, the nitrogen atom within the pyridine ring introduces a region of electron density, making it a potential hydrogen bond acceptor. These characteristics suggest that hydrogen bonding could be a significant factor in the crystal lattice of this compound and its derivatives.
Furthermore, the aromatic nature of the fused pyrazolo[4,3-b]pyridine ring system indicates a high likelihood of π-π stacking interactions between adjacent molecules. nih.govsigmaaldrich.com This type of interaction, where the electron clouds of the aromatic rings overlap, is a common feature in the crystal packing of planar heterocyclic compounds and contributes significantly to the stability of the crystalline structure. For instance, studies on related pyrazolo[4,3-c]pyridine derivatives have shown that the central scaffold can engage in favorable π–π interactions with aromatic residues. sigmaaldrich.com
Computational Chemistry and Molecular Modeling Insights
Molecular Docking Studies of 1-Methyl-1H-pyrazolo[4,3-B]pyridine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the binding site of a protein target.
Research into this compound derivatives has utilized molecular docking to elucidate their mechanism of action as inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) signaling pathway, a key target in cancer immunotherapy. nih.gov One of the most potent compounds from a synthesized series, a derivative known as D38, was analyzed via molecular docking to understand its binding mode with the PD-L1 dimer. nih.gov
The docking studies predicted that the D38 derivative effectively occupies the binding pocket on the surface of the PD-L1 protein. The core of the inhibitor, the this compound scaffold, positions itself to establish key interactions within the binding site. The predicted binding mode helps to explain the high inhibitory activity of this compound, which has an IC₅₀ value of 9.6 nM. nih.gov The primary interactions are typically a combination of hydrogen bonds and hydrophobic interactions, which anchor the ligand within the target's binding cleft and contribute to the stability of the ligand-protein complex.
The analysis of the binding mode of the D38 derivative within the PD-L1 dimer interface revealed specific contacts with key amino acid residues. These interactions are crucial for the compound's inhibitory effect, as they directly disrupt the protein-protein interaction between PD-1 and PD-L1. While the specific residues were not detailed in the abstract, the study confirmed that the binding mode was analyzed to explain the preliminary structure-activity relationships of the synthesized compounds. nih.gov The binding site for small-molecule inhibitors on the PD-L1 dimer is a well-characterized hydrophobic pocket, and the pyrazolo[4,3-b]pyridine core is well-suited to occupy this pocket.
To illustrate the nature of such interactions, the following table details the typical binding interactions observed for small-molecule inhibitors at the PD-L1 interface, as determined by computational studies.
| Interaction Type | Interacting Residue (Typical) | Ligand Moiety Involved | Significance |
| Hydrogen Bond | Asp122, Gln66 | Polar groups on ligand | Anchors the ligand in the binding site. |
| Pi-Pi Stacking | Tyr56 | Aromatic rings of the scaffold | Stabilizes the ligand within the hydrophobic pocket. |
| Hydrophobic | Met115, Ala121, Tyr123 | Core scaffold, hydrophobic substituents | Contributes to binding affinity by displacing water molecules. |
Note: This table represents typical interactions for PD-L1 inhibitors. The precise residues for derivative D38 were part of the full study analysis.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize novel drug candidates from large chemical libraries.
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Ligand-based models are developed from a set of active compounds when the 3D structure of the target is unknown or when focusing on common features of known inhibitors. These models, containing features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as 3D queries to search for new, structurally diverse molecules with the potential for similar biological activity. nih.govresearchgate.net
For targets like PD-L1, structure-based pharmacophore models have been successfully developed and used in virtual screening campaigns to identify novel inhibitors. nih.gov However, in the specific case of the this compound scaffold, the discovery of potent derivatives was achieved through a ring fusion strategy rather than being explicitly based on a pre-developed pharmacophore model. nih.gov
Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. This approach, often combined with pharmacophore mapping and molecular docking, has proven effective in discovering novel inhibitors for various targets, including PD-L1. researchgate.net
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable, and structurally diverse compounds (new scaffolds) that maintain the same biological activity as a known reference compound. This is often achieved by replacing the core molecular framework while preserving the key pharmacophoric features. This technique has been successfully applied in the design of inhibitors for various kinases and receptors, including the related pyrazolo[3,4-b]pyridine scaffold to discover new inhibitors of Tropomyosin receptor kinases (TRKs). rsc.org While a powerful tool for generating novel chemical matter, the application of scaffold hopping to specifically identify or optimize derivatives of this compound has not been detailed in the available literature.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can determine molecular geometry, charge distribution, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), providing deep insights into a molecule's reactivity and potential for interaction. eurasianjournals.com
For example, studies on related pyrazolopyridine isomers have used Density Functional Theory (DFT) to analyze molecular structures, vibrational spectra, and electronic properties. rsc.org Such analyses help in understanding the stability of different conformations and the nature of intramolecular interactions. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. eurasianjournals.com
Despite the utility of these methods, specific quantum chemical calculation studies focused on the this compound scaffold have not been reported in the surveyed scientific literature. Such studies would be valuable for a more fundamental understanding of its electronic properties and for refining molecular mechanics force fields used in docking and dynamics simulations.
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space that corresponds to the lowest potential energy, which is the most stable conformation. For this compound, which possesses a fused bicyclic ring system, the core structure is largely planar and rigid. Conformational analysis and energy minimization studies would focus on:
Confirming the planarity of the pyrazolopyridine ring system.
Determining the most stable orientation of the substituent methyl group relative to the ring.
Calculating the energy barriers for any possible, albeit likely restricted, rotations.
The result of this analysis is a three-dimensional model of the molecule in its most stable, lowest-energy state.
Analysis of Molecular Electrostatic Potentials (MEPs)
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It is a real physical property that can be calculated to understand how a molecule is perceived by an approaching reactant. chemrxiv.org The MEP map displays the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netchemrxiv.org
For this compound, an MEP analysis would likely reveal:
Negative Potential Regions: Concentrated around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings due to the presence of lone pairs of electrons. These areas are susceptible to electrophilic attack and are the primary sites for forming hydrogen bonds.
Positive Potential Regions: Associated with the hydrogen atoms of the methyl group and the aromatic rings.
This analysis helps in understanding noncovalent interactions, which are crucial for drug-receptor binding. chemrxiv.org
Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Surface
| Color on MEP Map | Potential Value | Interpretation | Predicted Location on this compound |
|---|---|---|---|
| Red | Most Negative | Strong electron-rich region, site for electrophilic attack, H-bond acceptor | Around ring nitrogen atoms |
| Yellow/Green | Intermediate | Relatively neutral region | Carbon backbone of the rings |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity and its electrophilicity. youtube.com
The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. organicchemistrydata.org For this compound, FMO analysis would identify the distribution of these orbitals across the molecule, pinpointing the atoms most likely to be involved in electron donation (nucleophilic sites) and acceptance (electrophilic sites).
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Implication for this compound (Hypothetical) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy value indicates stronger electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy value indicates stronger electron-accepting ability (electrophilicity). |
Simulation of Molecular Interactions and Binding Dynamics
To understand how this compound might function in a biological context, researchers employ simulations of its interactions with macromolecules like proteins or nucleic acids. These methods include molecular docking and molecular dynamics (MD) simulations.
Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein's active site. nih.govmdpi.com The process estimates the binding affinity by calculating the free energy of binding. For this compound, docking studies could identify potential protein targets and predict the key interactions—such as hydrogen bonds with specific amino acid residues (e.g., Lys, Gly) or π-stacking with aromatic residues—that stabilize the complex. mdpi.comacs.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the behavior of the ligand-receptor complex over time. acs.org These simulations provide a dynamic view of the binding, showing the flexibility of both the ligand and the protein and confirming the stability of the predicted binding mode. mdpi.com This can reveal how the compound induces conformational changes in the target protein and provides a more accurate estimation of binding free energies. mdpi.com Studies on related pyrazolopyridine derivatives have successfully used these methods to optimize inhibitors for specific protein targets. acs.orgnih.gov
Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrazolo 4,3 B Pyridine Derivatives
Impact of Substitution Patterns on Biological Activity
The biological activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Systematic exploration of these substitutions has been a key strategy in the optimization of lead compounds for various therapeutic targets.
While extensive research has been conducted on the broader class of 1H-pyrazolo[3,4-b]pyridines, the specific exploration of diversity at each position of the this compound scaffold is also a subject of detailed investigation. For the closely related 1H-pyrazolo[3,4-b]pyridines, analysis has shown that a methyl group at the N1 position is a very common feature, present in almost a third of over 300,000 compounds studied. mdpi.com This is followed by other alkyl groups and phenyl groups. mdpi.com The prevalence of N1-substitution is often guided by the synthetic routes used, which aim to avoid the formation of regioisomers. mdpi.com
At the C3 position of 1H-pyrazolo[3,4-b]pyridines, hydrogen and methyl groups are the most frequently observed substituents. mdpi.com Specifically, in 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group at C3 is predominant. nih.gov
Substitutions at the C4, C5, and C6 positions of the pyridine (B92270) ring are critical for modulating the physicochemical properties and biological activity of the compounds. In many synthetic schemes for 1H-pyrazolo[3,4-b]pyridines, the substituent at C5 is often a hydrogen atom. mdpi.com For this compound derivatives, the nature of the substituent at C3 has been shown to be important for activity, with various aromatic and heteroaromatic groups being explored.
In a series of this compound derivatives designed as PD-1/PD-L1 interaction inhibitors, a range of substituents were evaluated at the C3 and C5 positions. The following table summarizes the substitutions and their impact on inhibitory activity.
| Compound ID | C3-Substituent | C5-Substituent | IC50 (nM) |
| D28 | 2,3-dichlorophenyl | 2-methoxy-4-(morpholin-4-yl)phenyl | 29.3 |
| D38 | 2-chloro-3-fluorophenyl | 2-methoxy-4-(morpholin-4-yl)phenyl | 9.6 |
| D39 | 2,3-difluorophenyl | 2-methoxy-4-(morpholin-4-yl)phenyl | 11.2 |
| D40 | 2-fluoro-3-chlorophenyl | 2-methoxy-4-(morpholin-4-yl)phenyl | 13.5 |
This table is generated based on data from a study on PD-1/PD-L1 inhibitors. nih.gov
The substituents on the this compound scaffold play a crucial role in determining the affinity and selectivity towards their biological targets. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, modifications around the R1 and R2 positions of the 1H-pyrazolo[3,4-b]pyridine core led to the identification of highly potent and selective compounds. nih.gov A similar principle applies to the this compound scaffold.
For a series of anaplastic lymphoma kinase (ALK) inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, specific substitutions were key to overcoming resistance. A novel and potent inhibitor of the L1196M mutant of ALK, compound 10g, was identified through these SAR studies. nih.gov This compound demonstrated exceptional enzymatic activity against both wild-type and L1196M mutant ALK, with an IC50 of less than 0.5 nM. nih.gov It also showed high potency against ROS1 and excellent selectivity over c-Met. nih.gov Molecular docking studies revealed that this compound engages in favorable interactions with M1196 in the kinase domain of the ALK-L1196M mutant. nih.gov
In the context of PD-1/PD-L1 inhibitors, the introduction of a 2-chloro-3-fluorophenyl group at the C3 position and a 2-methoxy-4-(morpholin-4-yl)phenyl group at the C5 position resulted in the most potent compound, D38, with an IC50 of 9.6 nM. nih.gov This highlights the sensitivity of target affinity to the electronic and steric properties of the substituents.
The following table illustrates the impact of substituents on the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1.
| Compound ID | R1-Substituent | R2-Substituent | TBK1 IC50 (nM) |
| 15i | Cyclopropyl | 4-(trifluoromethyl)phenyl | 8.5 |
| 15t | Cyclopropyl | 4-cyanophenyl | 0.8 |
| 15y | Cyclopropyl | 4-cyano-2-fluorophenyl | 0.2 |
This table is generated based on data from a study on TBK1 inhibitors. nih.gov
Elucidation of Key Structural Features for Biological Efficacy
The biological efficacy of this class of compounds is not solely dependent on its substituents but also on the inherent properties of the core scaffold and key functional groups.
The this compound scaffold itself is a critical contributor to the biological activity of its derivatives. This fused heterocyclic system provides a rigid framework that correctly orients the appended substituents for optimal interaction with the binding sites of target proteins. The pyrazolopyridine core is a recognized "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.
In the case of TBK1 inhibitors, the 1H-pyrazolo[3,4-b]pyridine core was identified as a potent scaffold. nih.gov Similarly, for ALK inhibitors, the pyrazolo[3,4-b]pyridine core was instrumental in achieving high potency against the L1196M gatekeeper mutant. nih.gov The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, contributing to the binding affinity.
The N-methyl group at the 1-position of the pyrazole (B372694) ring has a significant impact on the molecule's properties and biological activity. This methyl group can influence the compound's lipophilicity, metabolic stability, and conformation.
In a study of pyrazolo[4,3-c]pyridine derivatives, an N-1 methyl derivative was found to be twice as active as its parent compound, highlighting the potential importance of this substitution. acs.org For TBK1 inhibitors with a 1H-pyrazolo[3,4-b]pyridine core, the nature of the substituent at N1 was also found to be important for activity. nih.gov The presence of the N-methyl group in this compound can block potential N-H hydrogen bond donation, which may be advantageous or disadvantageous depending on the specific target's binding site topology. It can also enhance cell permeability and oral bioavailability.
Comparative SAR Analysis with Related Heterocyclic Scaffolds
The structure-activity relationships of this compound derivatives can be further understood by comparing them with related heterocyclic scaffolds.
Pyrazolo[4,3-c]pyridines: In a series of PEX14-PEX5 protein-protein interaction inhibitors with a pyrazolo[4,3-c]pyridine core, the N-1 substituent was found to be important. A compound lacking a substituent at N-1 showed slightly decreased activity, while an N-1 methyl derivative exhibited enhanced activity. acs.org
Pyrazolo[1,5-a]pyrimidines: For antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, the presence of an aromatic ring at the R2 and R3 positions was found to be necessary for activity. The removal of a methyl group at the R4 position was detrimental in one case but beneficial in another, indicating a complex SAR. nih.gov
Pyrido[3,4-d]pyrimidines: In the development of Monopolar Spindle 1 (MPS1) inhibitors, the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine (B3350098) core significantly improved metabolic stability. acs.org This suggests that strategic methylation of the pyridine ring portion of pyrazolopyridines could also be a valuable strategy for enhancing pharmacokinetic properties.
This comparative analysis underscores that while general principles of SAR can be informative, the specific requirements for optimal activity are highly dependent on both the precise heterocyclic core and the biological target.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of 1-Methyl-1H-pyrazolo[4,3-b]pyridine research is intrinsically linked to the innovation of its synthesis. Future efforts are geared towards creating more efficient, scalable, and environmentally benign synthetic methodologies. Traditional batch methods, while effective, often face challenges such as long reaction times and issues with selectivity. mdpi.com
Key areas of development include:
Flow Chemistry: Continuous flow processing offers a safer and more efficient alternative to batch synthesis, minimizing reaction times and improving yield and selectivity. mdpi.com The thermolysis of azidoacrylates in continuous flow has already demonstrated its utility in creating related pyrazolopyridine scaffolds. mdpi.com
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy. mdpi.com Adapting MCRs for the synthesis of substituted 1-Methyl-1H-pyrazolo[4,3-b]pyridines could significantly streamline the production of diverse chemical libraries for screening.
Novel Annulation Strategies: Research is ongoing to develop new ways to construct the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core. A recently developed method for synthesizing pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines via a modified Japp–Klingemann reaction is a prime example. nih.gov This one-pot approach combines azo-coupling, deacylation, and pyrazole ring formation, showcasing operational simplicity. nih.gov
These advanced synthetic strategies are crucial for producing a wide array of analogues, which is essential for comprehensive structure-activity relationship (SAR) studies.
Advanced Computational Design of Next-Generation Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and specificity. frontiersin.orgnih.gov For this compound derivatives, computational approaches are pivotal in optimizing their interaction with biological targets like Programmed Death-Ligand 1 (PD-L1). frontiersin.orgresearchgate.net
Future computational research will likely focus on:
Molecular Docking and Dynamics Simulations: These techniques are used to predict and analyze the binding modes of inhibitors within the active site of their target proteins. researchgate.netbohrium.com For instance, molecular docking has been used to analyze the binding mode of the derivative D38 with the PD-L1 dimer, providing insights for further optimization. researchgate.netpatsnap.com Comprehensive computational studies on datasets of inhibitors help determine the key amino acid residues (e.g., Tyr123, Met115, Asp122) that are critical for binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a mathematical correlation between the chemical structure of a compound and its biological activity. bohrium.com Developing robust QSAR models for this scaffold can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. bohrium.com
Machine Learning and AI: The use of machine learning algorithms can analyze vast datasets to identify complex patterns and guide the design of new compounds with desired properties, potentially accelerating the discovery of next-generation inhibitors. consensus.app
Table 1: Computational Insights into this compound Analogues
| Computational Method | Application in Research | Key Findings/Future Goals | Reference |
|---|---|---|---|
| Molecular Docking | Investigating the binding mechanism of inhibitors with the PD-L1 protein. | Identified key residues like Tyr123, Gln66, and Met115 as crucial for interaction. Guides the design of new inhibitors with enhanced binding affinity. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Revealing the mechanism of PD-L1 dimerization induced by small-molecule inhibitors. | Showed that inhibitors first interact with one PD-L1 monomer before forming a stable dimer. Future work aims to predict the stability of new analogues. | bohrium.com |
| QSAR Modeling | To establish a relationship between the chemical structure of derivatives and their inhibitory activity. | Identified significant substituent positions for improving inhibition. Aims to create predictive models for screening virtual libraries. | bohrium.com |
Exploration of New Biological Targets and Mechanisms of Action
While the primary focus for this compound derivatives has been the inhibition of the PD-1/PD-L1 interaction for cancer immunotherapy, the versatility of the pyrazolopyridine scaffold suggests potential for other therapeutic applications. nih.govresearchgate.net
The main mechanism of action for the current lead compounds involves binding to PD-L1 and inducing its dimerization, which blocks its interaction with the PD-1 receptor. consensus.appnih.gov The derivative D38, for example, was identified as a potent inhibitor of the PD-1/PD-L1 interaction with an IC₅₀ value of 9.6 nM. patsnap.comresearchgate.netresearchgate.net
Future research will explore:
Dual-Target Inhibitors: Developing molecules that can simultaneously inhibit PD-L1 and other immune checkpoints (like VISTA) is a promising strategy to overcome resistance to immunotherapy. consensus.app
Alternative Cancer-Related Pathways: The broader pyrazolo[3,4-b]pyridine scaffold has been shown to induce G2/M cell cycle arrest in cancer cells through regulation of the AMPK/70S6K pathway and to act as tubulin inhibitors. researchgate.net Investigating whether this compound analogues can be modified to engage these or other targets is a key area for exploration.
Anti-inflammatory Applications: Related pyrazolo-pyridine analogues have been assessed for their potential as inflammation medications by inhibiting pro-inflammatory cytokines and COX-2. researchgate.net This opens an avenue for developing derivatives for inflammatory diseases.
Table 2: Investigated Derivatives and Their Biological Activity
| Compound | Scaffold | Biological Target/Pathway | Measured Activity | Reference |
|---|---|---|---|---|
| D38 | This compound | PD-1/PD-L1 Interaction | IC₅₀ = 9.6 nM (HTRF assay) | patsnap.comresearchgate.netresearchgate.net |
| Compound 6n | Pyrazolo[3,4-b]pyridine | Tubulin Polymerization | Induces G2/M phase arrest in HeLa cells | researchgate.net |
| Compound 9d | Pyrazolo[3,4-b]pyridine | AMPK/70S6K Pathway | Induces G2/M cell cycle arrest in A549 lung cancer cells | researchgate.net |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 Inhibition | IC₅₀ = 0.2 nM | researchgate.net |
Integration of Multidisciplinary Approaches in this compound Research
The future success in developing clinically viable drugs from the this compound scaffold will depend on a highly integrated, multidisciplinary approach. chemscene.com This involves a seamless collaboration between different scientific fields.
This integrated workflow includes:
Computational Chemistry: To design virtual libraries of compounds and predict their binding affinities and pharmacokinetic properties. frontiersin.orgnih.gov
Synthetic Chemistry: To efficiently synthesize the most promising candidates identified through computational screening. mdpi.commdpi.com
Chemical Biology and Pharmacology: To perform in vitro and in vivo testing to evaluate the biological activity, mechanism of action, and efficacy of the synthesized compounds. nih.govchemscene.com
By combining insights from these disciplines, researchers can create a synergistic cycle of design, synthesis, and testing. nih.gov This approach not only accelerates the drug discovery process but also enhances the probability of identifying lead compounds with optimal therapeutic profiles for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives?
- Methodological Answer : The core scaffold is typically synthesized via cyclocondensation reactions. For example, pyrazolo[4,3-b]pyridine derivatives are prepared by reacting substituted pyridines with hydrazines under acidic conditions. Modifications at the 3- or 6-positions are achieved using Suzuki-Miyaura coupling for boronic acid intermediates or nucleophilic substitution with alkyl/aryl halides . Key steps include:
- Step 1 : Formation of the pyrazolo ring via cyclization.
- Step 2 : Functionalization using Pd-catalyzed cross-coupling (e.g., with 4-phenylindoline derivatives).
- Step 3 : Purification via column chromatography or recrystallization.
Q. How is structural characterization performed for novel this compound analogs?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR : - and -NMR to confirm regiochemistry and substituent positions.
- HRMS : High-resolution mass spectrometry for molecular weight validation.
- X-ray crystallography : Used to resolve ambiguous stereochemistry, as seen in studies of PD-1/PD-L1 inhibitors .
Q. What in vitro assays are used to evaluate PD-1/PD-L1 inhibition by this compound derivatives?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure IC values against PD-L1 .
- Cell-based assays : Co-culture of PD-L1-expressing cancer cells with T-cells to assess interferon-γ (IFN-γ) release .
Advanced Research Questions
Q. How can substituent modifications at the 3- and 6-positions improve binding affinity to PD-L1?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 3-position : Bulky hydrophobic groups (e.g., aryl rings) enhance steric complementarity with PD-L1's hydrophobic pocket.
- 6-position : Electron-withdrawing groups (e.g., nitro, cyano) improve solubility and π-π stacking interactions .
- Example : Derivatives with 3-(4-chlorophenyl) groups showed 10-fold higher potency (IC = 12 nM) compared to unsubstituted analogs .
Q. What computational strategies are employed to design this compound-based PD-L1 inhibitors?
- Methodological Answer :
- Docking simulations : Glide or AutoDock Vina to predict binding poses within the PD-L1 cleft .
- Molecular dynamics (MD) : 100-ns simulations to assess stability of inhibitor-PD-L1 complexes .
- Free energy calculations : MM-GBSA to rank derivatives by binding energy .
Q. How do researchers resolve discrepancies in biological activity between in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic (PK) limitations. Solutions include:
- PK optimization : Introducing solubilizing groups (e.g., polyethylene glycol) or prodrug strategies.
- Toxicity screening : Ames tests and hepatocyte assays to rule off-target effects .
- Case study : VU0418506 (an mGlu4 PAM) improved bioavailability by replacing an amide with a pyrazolo[4,3-b]pyridine head group .
Q. What strategies are used to assess metabolic stability of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
